Methyl 4-{[(2,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate
Description
Methyl 4-{[(2,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a fluorinated quinoline derivative characterized by a quinoline core substituted with a fluoro group at position 6, a methoxycarbonyl group at position 2, and a carbamoylmethoxy side chain at position 2. The carbamoyl moiety is further substituted with a 2,5-dimethylphenyl group. The compound’s design leverages fluorination to modulate electronic properties and lipophilicity, while the carbamoyl group introduces hydrogen-bonding capabilities for target interaction.
Properties
IUPAC Name |
methyl 4-[2-(2,5-dimethylanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c1-12-4-5-13(2)17(8-12)24-20(25)11-28-19-10-18(21(26)27-3)23-16-7-6-14(22)9-15(16)19/h4-10H,11H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIPENNAJDRUAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Quinoline Scaffolds
2.1.1 Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (Compound 6a, )
- Key Differences :
- Position 6: Methoxy (-OCH₃) instead of fluoro (-F).
- Position 4: Lacks the carbamoylmethoxy side chain; instead, a simple methoxycarbonyl group is present.
- Absence of the carbamoyl side chain limits hydrogen-bonding interactions, which could reduce target specificity .
2.1.2 Methyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate ()
- Key Differences :
- Carbamoyl substituent: 3,5-dimethylphenyl vs. 2,5-dimethylphenyl.
- Implications :
2.1.3 Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate ()
- Key Differences :
- Carbamoyl substituent: 2,3-dihydrobenzodioxin-6-yl vs. 2,5-dimethylphenyl.
- This modification shifts the compound’s physicochemical profile, favoring aqueous environments over lipid bilayers .
Heterocyclic Derivatives with Fluorinated Motifs
2.2.1 3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide ()
- Key Differences: Core structure: Pyrazine vs. quinoline. Fluorine placement: 3,5-Difluorophenyl in the side chain vs. 6-fluoro on the quinoline.
- Implications: The pyrazine core may engage in different π-π stacking interactions compared to quinoline. Fluorine on the phenyl ring enhances electronegativity and may improve target affinity through dipole interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
